REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6](Cl)[N:5]=[C:4]([NH:9][C:10]([NH:12][S:13]([C:16]2[CH:17]=[CH:18][CH:19]=[C:20]3[C:25]=2[N:24]=[CH:23][CH:22]=[CH:21]3)(=[O:15])=[O:14])=[O:11])[N:3]=1.[CH3:26][O-:27].[Na+].[OH2:29].[CH3:30]O>>[CH3:26][O:27][C:2]1[N:7]=[C:6]([O:29][CH3:30])[N:5]=[C:4]([NH:9][C:10]([NH:12][S:13]([C:16]2[CH:17]=[CH:18][CH:19]=[C:20]3[C:25]=2[N:24]=[CH:23][CH:22]=[CH:21]3)(=[O:15])=[O:14])=[O:11])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)NC(=O)NS(=O)(=O)C=1C=CC=C2C=CC=NC12
|
Name
|
sodium methoxide
|
Quantity
|
0.81 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resultant thick suspension was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
WASH
|
Details
|
The aqueous phase is washed with ether
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
TEMPERATURE
|
Details
|
The aqueous phase is cooled in an ice-water bath
|
Type
|
FILTRATION
|
Details
|
The resultant white suspension is filtered
|
Type
|
CUSTOM
|
Details
|
to give 0.5 g, m.p. 151°-153° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C=1C=CC=C2C=CC=NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |